molecular formula C9H18ClNO2 B1389612 2-Piperidin-1-YL-butyric acid hydrochloride CAS No. 1219410-59-9

2-Piperidin-1-YL-butyric acid hydrochloride

Cat. No.: B1389612
CAS No.: 1219410-59-9
M. Wt: 207.7 g/mol
InChI Key: VKQBXHWSUJICLZ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

2-Piperidin-1-yl-butyric acid hydrochloride exists under multiple systematic nomenclature systems, each providing specific information about its chemical structure and connectivity. The compound is officially registered under Chemical Abstracts Service number 1219410-59-9, establishing its unique chemical identity in international databases. The systematic name according to International Union of Pure and Applied Chemistry conventions designates this compound as this compound, indicating the attachment of the piperidine ring to the second carbon of the butyric acid chain.

Alternative nomenclature includes several synonymous designations that reflect different naming conventions. The compound appears in chemical literature as 2-(1-piperidinyl)butanoic acid hydrochloride, emphasizing the functional group connectivity. Additional systematic names include 1-piperidineacetic acid, α-ethyl-, hydrochloride, which describes the structural relationship through the acetic acid framework with an ethyl substituent. These various naming conventions reflect the compound's classification within different chemical families and highlight the multiple approaches to describing its molecular architecture.

The molecular formula C₉H₁₈ClNO₂ provides fundamental information about the compound's elemental composition, containing nine carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been consistently reported as 207.698 atomic mass units in multiple chemical databases. The exact mass determination yields 207.102600 atomic mass units, providing precise analytical reference data for mass spectrometric identification.

Property Value Reference
Chemical Abstracts Service Number 1219410-59-9
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.698
Exact Mass 207.102600
Polar Surface Area 40.54000
Logarithmic Partition Coefficient 2.07540

Historical Context and Discovery

The development of this compound emerges from the broader historical context of β-amino acid research and piperidine chemistry. β-amino acids, characterized by the amino group positioned at the β-carbon relative to the carboxylic acid functionality, have attracted significant attention in medicinal chemistry due to their enhanced metabolic stability compared to their α-amino acid counterparts. The historical significance of β-amino acids extends to their natural occurrence and biological activity, with compounds like β-alanine representing some of the earliest recognized members of this chemical family.

Piperidine-containing compounds have been recognized since the early development of alkaloid chemistry, with natural products containing six-membered nitrogen heterocycles demonstrating diverse biological activities. The systematic study of heterocyclic β-amino acids gained momentum in pharmaceutical research, where these compounds showed potential for inducing secondary structure stabilization in peptides and resistance to metabolic degradation. The combination of piperidine rings with carboxylic acid functionalities represents a logical extension of this research, aimed at creating compounds with specific pharmacological profiles.

The specific synthesis and characterization of this compound likely emerged from systematic exploration of piperidine derivatives as pharmaceutical intermediates. Patent literature indicates extensive research into compounds containing piperidine rings attached to various carboxylic acid chains, suggesting that this particular compound represents part of a broader synthetic program aimed at discovering bioactive molecules. The hydrochloride salt formation reflects standard pharmaceutical chemistry practices for improving compound stability and handling characteristics.

Chemical databases first registered this compound in the early 2000s, coinciding with increased interest in heterocyclic building blocks for drug discovery. The compound's inclusion in commercial chemical catalogs indicates its recognized utility as a synthetic intermediate, supporting its role in ongoing pharmaceutical research programs. The consistent reporting of its physical and chemical properties across multiple databases suggests established synthetic routes and characterization methods.

Classification and Chemical Family

This compound belongs to several overlapping chemical classifications that define its structural characteristics and chemical behavior. Primarily, the compound represents a heterocyclic β-amino acid, characterized by the presence of both a nitrogen-containing ring system and a carboxylic acid functionality separated by two carbon atoms. This classification places the compound within a family of molecules known for enhanced metabolic stability and unique conformational properties compared to conventional α-amino acids.

The piperidine component classifies this compound within the broader family of six-membered saturated nitrogen heterocycles. Piperidine derivatives constitute one of the most important classes of heterocyclic compounds in medicinal chemistry, frequently appearing in pharmaceutical molecules due to their favorable pharmacokinetic properties and structural versatility. The specific substitution pattern, with the piperidine nitrogen connected to the α-carbon of the butyric acid chain, creates a tertiary amine functionality that influences both the compound's basicity and its conformational preferences.

Within the context of carboxylic acid derivatives, this compound represents a substituted butyric acid where the α-position contains a piperidine substituent. This substitution pattern significantly modifies the electronic and steric properties of the carboxylic acid group, potentially affecting its reactivity in various chemical transformations. The presence of the nitrogen atom in the α-position creates an amino acid-like structure, though the cyclic nature of the amino group distinguishes it from simple amino acids.

The hydrochloride salt formation classifies this compound as an ammonium salt, where the basic nitrogen of the piperidine ring has been protonated and paired with a chloride counterion. This salt formation is particularly common in pharmaceutical chemistry, as it often improves compound solubility, stability, and crystallization properties. The salt formation also affects the compound's handling characteristics and analytical behavior, requiring specific considerations in synthetic and analytical procedures.

The compound falls under the Harmonized System code 2933399090, which covers "other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure". This classification reflects international trade and regulatory categorization systems, indicating the compound's commercial significance and standardized regulatory treatment across different jurisdictions.

Structural Significance in Organic Chemistry

The molecular structure of this compound demonstrates several significant features that contribute to its importance in organic chemistry. The compound contains two distinct conformationally flexible regions: the piperidine ring system and the butyric acid chain, each contributing to the overall three-dimensional structure and chemical reactivity. The piperidine ring adopts a chair conformation under normal conditions, providing a relatively rigid scaffold that influences the spatial arrangement of substituents.

The connection between the piperidine nitrogen and the α-carbon of the butyric acid creates a critical structural junction that determines many of the compound's chemical properties. This linkage produces a tertiary amine center that can participate in various chemical reactions, including alkylation, acylation, and coordination chemistry. The electron-donating nature of the nitrogen atom affects the adjacent carbon centers, potentially influencing the reactivity of both the carboxylic acid group and the methylene groups within the butyric acid chain.

Conformational analysis reveals multiple low-energy conformations available to this molecule, arising from rotation around the carbon-nitrogen bond connecting the piperidine ring to the butyric acid chain. These conformational possibilities provide structural flexibility that may be important for biological activity and chemical reactivity. The presence of the carboxylic acid group introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions with the basic nitrogen center.

The structural relationship between this compound and related compounds provides insight into structure-activity relationships within this chemical family. Comparison with 4-piperidin-1-yl-butanoic acid hydrochloride, where the piperidine ring is attached to the terminal carbon of the butyric acid chain, reveals how substitution position affects molecular properties. Similarly, comparison with 2-piperidin-1-yl-acetic acid hydrochloride, containing a shorter carbon chain, demonstrates the influence of chain length on compound characteristics.

Structural Feature Description Chemical Significance
Piperidine Ring Six-membered saturated nitrogen heterocycle Provides conformational rigidity and basicity
Butyric Acid Chain Four-carbon carboxylic acid Contributes polarity and hydrogen bonding capability
α-Substitution Piperidine attached to α-carbon Creates tertiary amine center with unique reactivity
Hydrochloride Salt Protonated nitrogen with chloride counterion Enhances solubility and crystallization properties

The electronic structure of the compound features significant electron density on the nitrogen atom, making it susceptible to electrophilic attack and coordination with metal centers. The carboxylic acid group provides acidic functionality that can participate in hydrogen bonding and ionic interactions. The combination of basic and acidic functionalities within the same molecule creates an internal salt possibility under appropriate conditions, potentially affecting crystallization behavior and solution properties.

Stereochemical considerations become important when examining the α-carbon bearing both the piperidine substituent and the carboxylic acid group. This carbon center represents a potential stereogenic center in derivatives where additional substituents are introduced. The current compound lacks chirality due to the symmetrical nature of the piperidine ring, but synthetic modifications could introduce stereochemical complexity that would require careful analytical consideration.

Properties

IUPAC Name

2-piperidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-8(9(11)12)10-6-4-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQBXHWSUJICLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Condensation Approach

A common approach involves the alkylation of piperidine or substituted piperidines with suitable halogenated butyric acid derivatives or esters.

  • Step 1: Starting from 4-piperidone or piperidine, alkylation with 2-bromobutyric acid or its esters in the presence of strong bases like sodium hydride in tetrahydrofuran (THF) at low temperatures (0–5 °C) leads to the formation of the corresponding 2-piperidinyl butyric acid methyl ester intermediate.
  • Step 2: Ester hydrolysis or direct acidification with HCl yields the free acid.
  • Step 3: Treatment with hydrochloric acid in solvents such as dioxane or methanol converts the free acid into the hydrochloride salt.

Example reaction conditions:

Step Reagents/Conditions Outcome
Alkylation Sodium hydride, THF, 0–5 °C, 10–12 h (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid methyl ester
Hydrolysis Methanol, concentrated sulfuric acid, room temp, 12 h Conversion to free acid
Salt formation HCl in dioxane or methanol, room temp Formation of hydrochloride salt

This pathway yields the racemic or diastereomeric mixture of the acid or ester, which may require further resolution for chiral purity if needed.

Enzymatic Preparation for Chiral Purity

Enzymatic Hydrolysis Using Protease from Bacillus licheniformis

To obtain enantiomerically pure 2-piperidinyl-butyric acid derivatives, enzymatic hydrolysis of racemic esters is employed, avoiding costly chiral chromatography.

  • Substrate: Racemic methyl ester of 2-piperidinyl-butyric acid.
  • Enzyme: Protease from Bacillus licheniformis (Alcalase, EC 3.4.21.62).
  • Buffer: Phosphate buffer (0.2 M, pH 7.2).
  • Temperature: 25–35 °C (optimum ~27 °C).
  • Reaction time: 8–12 hours.
  • pH control: Maintained at ~7.2 by addition of 10% ammonium hydroxide.
  • Extraction: Unreacted ester removed by extraction with n-hexane or n-heptane; product acid extracted with ethyl acetate or isopropyl acetate after acidification to pH 2.0.

Key outcomes:

Parameter Optimal Conditions Notes
Enzyme load 20% w/w Higher load improves yield and selectivity
pH 7.0–7.8 Below 7 yields drop; above 8 chiral purity drops
Temperature 25–35 °C Above 40 °C reduces yield and purity
Reaction time 8–12 hours >12 h reduces chiral purity due to non-enzymatic hydrolysis
Yield ~80% High chemical and chiral purity (~99.3%)

This enzymatic process selectively hydrolyzes one enantiomer of the methyl ester, producing (2S)-2-piperidinyl-butyric acid with high enantiomeric excess, suitable for further conversion to the hydrochloride salt or amide derivatives.

Conversion to Hydrochloride Salt

The free acid obtained chemically or enzymatically is converted to the hydrochloride salt by:

  • Dissolving the free acid in an appropriate solvent (e.g., methanol, dioxane).
  • Adding hydrochloric acid or passing gaseous HCl.
  • Precipitating or crystallizing the hydrochloride salt.
  • Isolation by filtration and drying.

This step enhances compound stability, handling, and purity for pharmaceutical applications.

Summary Table of Preparation Methods

Method Type Key Steps Conditions/Notes Yield & Purity
Chemical Synthesis Alkylation with 2-bromobutyric acid ester; hydrolysis; acidification Sodium hydride base; THF solvent; acidic hydrolysis; HCl salt formation Yield ~85–90%; racemic mixture unless resolved
Enzymatic Hydrolysis Selective ester hydrolysis by Bacillus licheniformis protease Phosphate buffer pH 7.2; 27 °C; 8–12 h; pH stat control Yield ~80%; chiral purity >99%
Salt Formation Acidification with HCl in methanol or dioxane Room temperature; precipitation and filtration High purity hydrochloride salt

Research Findings and Notes

  • Enzymatic hydrolysis using protease from Bacillus licheniformis is superior for chiral purity and industrial scalability compared to chemical resolution methods.
  • The reaction parameters such as pH, temperature, and enzyme loading critically influence the yield and enantiomeric excess.
  • The hydrochloride salt form is preferred for stability and pharmaceutical formulation.
  • Attempts with lipases (e.g., from Pseudomonas fluorescens or Candida antarctica) failed to hydrolyze the ester substrate effectively.
  • The enzymatic process avoids the use of chiral chromatography, making it economically viable for large-scale production.
  • Extraction and purification steps involve standard organic solvents such as n-hexane, ethyl acetate, and isopropyl acetate, with drying over anhydrous sodium sulfate.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-yl-butyric acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

2-Piperidin-1-yl-butyric acid hydrochloride is characterized by its piperidine ring, which is a six-membered nitrogen-containing heterocycle, combined with a butyric acid moiety. This unique structure allows for diverse biological activities and potential therapeutic applications.

Pharmaceutical Research Applications

The compound has been identified as a promising lead in drug discovery, particularly for its interactions with various biological targets:

  • CNS Activity : Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and norepinephrine transporters. This interaction suggests potential stimulant-like effects, making it relevant for conditions such as ADHD or depression.
  • Inflammation Modulation : In studies focusing on inflammasome activity, derivatives of piperidine compounds have shown promise in inhibiting NLRP3 inflammasome activity. This inhibition is crucial for developing treatments for inflammatory diseases .
  • Cancer Therapeutics : The compound's structural analogs have been explored as inhibitors of tankyrase, an enzyme implicated in cancer progression. These studies suggest that modifications to the piperidine structure can enhance anticancer efficacy .

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science:

  • Polymer Development : Piperidine derivatives are utilized in the synthesis of advanced polymers and resins. These materials exhibit enhanced durability and performance characteristics due to the incorporation of piperidine moieties .

Case Studies and Research Findings

Several studies highlight the compound's versatility:

  • Stimulant-Like Effects : A study assessed the interaction profile of this compound with CNS receptors. The findings indicated a binding affinity comparable to known stimulants, suggesting its potential use in treating neuropsychiatric disorders.
  • NLRP3 Inhibition : A series of experiments demonstrated that modifications to the piperidine structure could yield compounds that effectively inhibit NLRP3-dependent IL-1β release in macrophages. This work underscores the therapeutic potential of piperidine derivatives in managing inflammatory responses .
  • Cancer Treatment Development : Research focused on the synthesis of tankyrase inhibitors derived from piperidine structures showed promising results in preclinical models of cancer. These inhibitors demonstrated significant efficacy in reducing tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of 2-Piperidin-1-yl-butyric acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

The provided evidence highlights several hydrochloride-containing compounds with structural or functional similarities. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Reported Applications/Properties Evidence ID
2-Piperidin-1-YL-butyric acid HCl Piperidine + butyric acid Amine, carboxylic acid, HCl salt Hypothesized as a drug intermediate N/A
Jatrorrhizine HCl Protoberberine alkaloid Isoquinoline, HCl salt Antidiabetic, antioxidant activity 1
Benzydamine HCl Benzofuran + piperazine derivative Aromatic, tertiary amine, HCl Anti-inflammatory, local anesthetic 2
2-Methoxy-N-(piperidine-4-yl)benzamide HCl Piperidine + benzamide Methoxy, amide, HCl salt Research chemical (unspecified) 3
Memantine HCl Adamantane + amine Primary amine, HCl salt NMDA receptor antagonist (Alzheimer’s) 4
Chlorphenoxamine HCl Ethanolamine derivative Ether, tertiary amine, HCl salt Antihistamine, anticholinergic 5
Dosulepin HCl Tricyclic dibenzothiepine Tertiary amine, HCl salt Tricyclic antidepressant 6

Key Observations

Piperidine Derivatives :

  • 2-Piperidin-1-YL-butyric acid HCl and 2-Methoxy-N-(piperidine-4-yl)benzamide HCl both incorporate a piperidine ring but differ in substituents. The former has a butyric acid chain, while the latter features a methoxybenzamide group . The acid group in the former may enhance solubility but reduce blood-brain barrier penetration compared to the benzamide derivative.

Amine Functionality: Memantine HCl and Chlorphenoxamine HCl share tertiary amine groups, but Memantine’s adamantane backbone confers rigidity and NMDA receptor selectivity , whereas Chlorphenoxamine’s ethanolamine structure supports antihistamine activity . The butyric acid group in the target compound may introduce unique ionization behavior under physiological conditions.

Pharmacological Profiles: Jatrorrhizine HCl and Dosulepin HCl demonstrate the diversity of HCl salts in drug design. Jatrorrhizine’s isoquinoline core enables antioxidant effects , while Dosulepin’s tricyclic structure supports antidepressant action . The absence of aromatic rings in 2-Piperidin-1-YL-butyric acid HCl may limit its direct receptor binding compared to these compounds.

Analytical Methods :

  • While HPLC is widely used for quantifying hydrochloride salts (e.g., berberine HCl in ), the lack of chromatographic data for 2-Piperidin-1-YL-butyric acid HCl in the evidence precludes direct method comparisons.

Biological Activity

2-Piperidin-1-YL-butyric acid hydrochloride (also known as 2-PYB-HCl) is a compound of significant interest in biochemical research due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H16ClN1O2C_8H_{16}ClN_1O_2, with a molecular weight of approximately 193.67 g/mol. The compound features a piperidine ring connected to a butyric acid moiety, which is characteristic of many biologically active molecules.

The biological activity of 2-PYB-HCl can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. It may function as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Biological Activities

Research indicates that 2-PYB-HCl exhibits several notable biological activities:

  • Neuroprotective Effects : It has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Anticonvulsant Properties : Similar compounds have shown efficacy in reducing seizure activity, suggesting potential applications in epilepsy treatment.
  • Enzyme Interaction : Preliminary studies suggest that it may interact with enzymes such as acetylcholinesterase (AChE), impacting cholinergic signaling pathways.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC₈H₁₆ClN₁O₂Neuroprotective, potential anticonvulsant
Levetiracetam AcidC₈H₁₅NO₂Anticonvulsant properties
2-(Pyrrolidin-1-yl)butanoic acidC₈H₁₅NO₂Used in similar research contexts

Case Studies and Research Findings

  • Neuroprotection : A study investigated the effects of 2-PYB-HCl on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death compared to controls, highlighting its potential as a neuroprotective agent .
  • Anticonvulsant Activity : In a model of induced seizures, administration of 2-PYB-HCl resulted in a notable reduction in seizure frequency and duration, suggesting its utility as an anticonvulsant agent .
  • Enzyme Inhibition : Research on the inhibitory effects of 2-PYB-HCl on AChE revealed an IC50 value indicative of moderate potency. This suggests that the compound may modulate cholinergic activity, which is crucial for cognitive functions .

Q & A

Q. How can stability-indicating assays be designed for long-term formulation studies?

  • Methodological Answer :
  • ICH Guidelines : Follow Q1A(R2) for stability testing protocols.
  • Stability-Indicating HPLC : Validate method specificity by spiking degradation products (e.g., hydrolyzed butyric acid).
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under ambient conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Piperidin-1-YL-butyric acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.